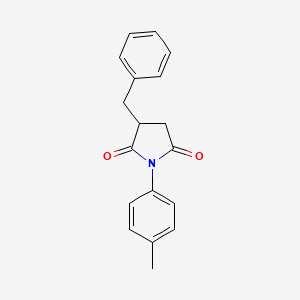
3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoat des 3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl ist eine komplexe organische Verbindung, die einen Benzothiazolring aufweist, der an eine Chromenonstruktur mit einer Benzoatestergruppe gebunden ist.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von Benzoat des 3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl umfasst typischerweise die Kondensation von 2-Aminobenzolthiol mit geeigneten Aldehyden oder Ketonen, gefolgt von Cyclisierungsreaktionen. Die Reaktionsbedingungen umfassen häufig die Verwendung von Säurechloriden und Katalysatoren, um die Bildung des Benzothiazolrings zu erleichtern .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können mehrstufige Syntheseschritte beinhalten, die auf Ausbeute und Reinheit optimiert sind. Techniken wie Mikrowellenbestrahlung und Eintopf-Mehrkomponentenreaktionen werden eingesetzt, um die Effizienz zu verbessern und die Reaktionszeiten zu verkürzen .
Chemische Reaktionsanalyse
Reaktionstypen
Benzoat des 3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende verändern.
Reduktion: Diese Reaktion kann bestimmte funktionelle Gruppen reduzieren und so die Eigenschaften der Verbindung verändern.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung nukleophiler oder elektrophiler Reagenzien
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Umwandlungen zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu hydroxylisierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann. Substitutionsreaktionen können zu einer Vielzahl von funktionalisierten Derivaten führen .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Benzoat des 3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet
Biologie: Die Verbindung weist potenzielle antibakterielle und antifungale Eigenschaften auf, was sie zu einem Kandidaten für die Entwicklung neuer antimikrobieller Mittel macht
Medizin: Ihre strukturellen Merkmale machen sie zu einem möglichen Kandidaten für die Medikamentenentwicklung, insbesondere bei der gezielten Ansteuerung bestimmter Enzyme oder Rezeptoren
Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie in der Materialwissenschaft nützlich, beispielsweise bei der Entwicklung von Farbstoffen und Polymeren
Wirkmechanismus
Der Wirkmechanismus von Benzoat des 3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Benzothiazolring kann mit biologischen Makromolekülen interagieren und möglicherweise deren Funktion hemmen oder deren Aktivität verändern. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. antimikrobieller Aktivität oder Enzyminhibition .
Wirkmechanismus
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3-Benzothiazol: Eine einfachere Struktur mit ähnlicher biologischer Aktivität.
2-Phenylchinazolin-4(3H)-on: Eine weitere Verbindung mit antibakteriellen Eigenschaften.
Einzigartigkeit
Benzoat des 3-(1,3-Benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl ist aufgrund seiner Kombination aus einem Benzothiazolring mit einer Chromenonstruktur und einer Benzoatestergruppe einzigartig. Diese einzigartige Struktur verleiht der Verbindung besondere chemische und biologische Eigenschaften, was sie für verschiedene Anwendungen wertvoll macht .
Eigenschaften
Molekularformel |
C23H13NO4S |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl] benzoate |
InChI |
InChI=1S/C23H13NO4S/c25-22(14-6-2-1-3-7-14)27-16-11-10-15-12-17(23(26)28-19(15)13-16)21-24-18-8-4-5-9-20(18)29-21/h1-13H |
InChI-Schlüssel |
KHSORWOFDJUUMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-3-ethyl-2-[(2-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11630617.png)

![Dibenzyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11630654.png)
![(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11630658.png)
![2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole](/img/structure/B11630660.png)
![2-[(3-Methylbutyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11630668.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B11630684.png)
![1-(4-Ethoxy-3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11630687.png)

![Ethyl 4-[(3-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11630695.png)
![Ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11630697.png)
![(5Z)-1-Acetyl-5-{[2-(dimethylamino)-7-methylquinolin-3-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11630701.png)
![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-(5-methylfuran-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11630709.png)
![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630710.png)
